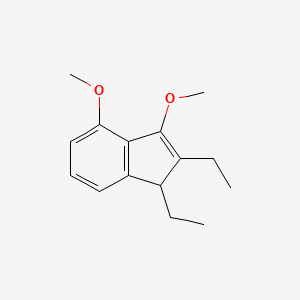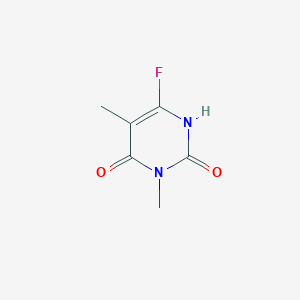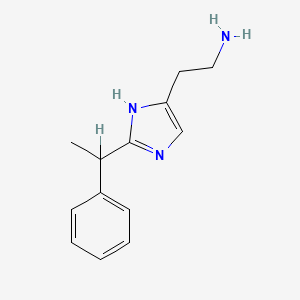
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a phenylethyl group and an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1-phenylethylamine with imidazole derivatives under specific conditions. One common method includes the use of lithium aluminium hydride (LiAlH4) for the reduction of amides derived from mandelic acids and 1-phenylethylamines . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete reduction of the amide to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the ethanamine chain or the imidazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group allows the compound to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates neurotransmission and can influence various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A primary amine with a similar structure but lacking the imidazole ring.
N-Phenylethylimidazole: Similar to the target compound but with different substitution patterns on the imidazole ring.
2-Phenylethylamine: Another related compound with a simpler structure.
Uniqueness
2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
110010-60-1 |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-[2-(1-phenylethyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-10(11-5-3-2-4-6-11)13-15-9-12(16-13)7-8-14/h2-6,9-10H,7-8,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
OSUZWMQGCNXLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=NC=C(N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

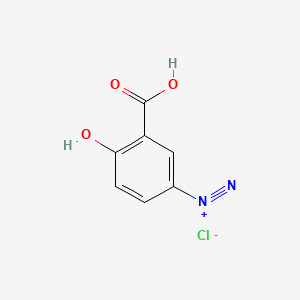
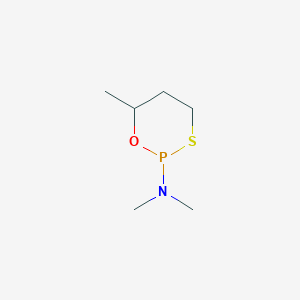
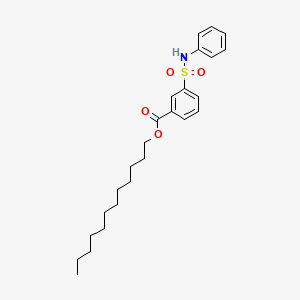
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)

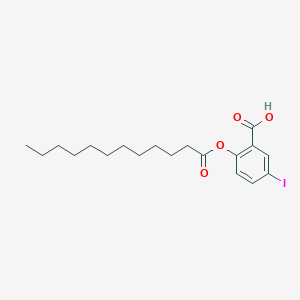

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
